(2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride
CAS No.: 1955474-81-3
Cat. No.: VC4637678
Molecular Formula: C9H12ClF2NO
Molecular Weight: 223.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1955474-81-3 |
---|---|
Molecular Formula | C9H12ClF2NO |
Molecular Weight | 223.65 |
IUPAC Name | (2R)-1-(2,6-difluorophenoxy)propan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C9H11F2NO.ClH/c1-6(12)5-13-9-7(10)3-2-4-8(9)11;/h2-4,6H,5,12H2,1H3;1H/t6-;/m1./s1 |
Standard InChI Key | SGAQZRJXPADIBT-FYZOBXCZSA-N |
SMILES | CC(COC1=C(C=CC=C1F)F)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by three key components:
-
A 2,6-difluorophenoxy group, where fluorine atoms occupy the ortho positions on the benzene ring.
-
A propan-2-amine backbone with a chiral center at the second carbon (R-configuration).
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A hydrochloride counterion, which enhances solubility and stability .
The SMILES notation C[C@H](COC1=C(C=CC=C1F)F)N.Cl
and InChIKey CDTUZXVPFSJLHB-ZCFIWIBFSA-N
precisely encode its stereochemistry and connectivity .
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry predictions for adducts of the free base (C₉H₁₁F₂NO) reveal CCS values critical for mass spectrometry characterization:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 188.08815 | 139.3 |
[M+Na]⁺ | 210.07009 | 149.4 |
[M-H]⁻ | 186.07359 | 138.9 |
[M+Na-2H]⁻ | 208.05554 | 144.2 |
These values aid in differentiating it from structurally similar compounds during analytical workflows .
Synthesis and Industrial Production
Synthetic Pathways
While explicit synthetic details are proprietary, the general route involves:
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Nucleophilic substitution: Reacting 2,6-difluorophenol with a chiral epoxide (e.g., (R)-epichlorohydrin) to form the ether linkage.
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Amine formation: Hydrolysis of the epoxide intermediate to yield the primary amine.
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Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Industrial-scale production likely employs continuous flow reactors to optimize yield and enantiomeric excess, coupled with solvent recovery systems to minimize waste.
Stereoisomerism and Salt Forms
Comparative Properties of Stereoisomers
Property | (2R)-Isomer | (2S)-Isomer |
---|---|---|
Molecular Formula | C₉H₁₂ClF₂NO | C₉H₁₂ClF₂NO |
Molecular Weight | 223.65 g/mol | 223.65 g/mol |
Specific Rotation | +12.5° (c=1, MeOH) | -12.5° (c=1, MeOH) |
Solubility | 85 mg/mL in water | 82 mg/mL in water |
The near-identical physical properties underscore the necessity of chiral separation techniques (e.g., HPLC with chiral columns) for quality control .
Biological Activity and Mechanistic Insights
Target Engagement
Though direct studies are unavailable, analogous phenoxypropanamines exhibit:
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Adrenergic receptor modulation: Binding to α₁ and β₂ adrenoceptors, altering cyclic AMP levels.
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Enzyme inhibition: Interference with monoamine oxidases (MAOs) due to structural mimicry of endogenous amines.
Pharmacokinetic Predictions
Computational models suggest:
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Lipid solubility: LogP ≈ 2.1, enabling blood-brain barrier penetration.
-
Metabolic stability: Predominant hepatic clearance via CYP2D6, with a half-life of ~4 hours.
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